molecular formula C18H24NP B12889971 Ethanamine, 2-(diphenylphosphino)-N,N-diethyl- CAS No. 2359-97-9

Ethanamine, 2-(diphenylphosphino)-N,N-diethyl-

Cat. No.: B12889971
CAS No.: 2359-97-9
M. Wt: 285.4 g/mol
InChI Key: TZOBMGQRKSWJAI-UHFFFAOYSA-N
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Description

Its structure features N,N-diethyl substituents, distinguishing it from related compounds with dimethyl or other alkyl groups. This compound belongs to the class of P-N chelate ligands, which are critical in coordination chemistry and catalysis, particularly in transition metal-mediated reactions such as atom transfer radical polymerization (ATRP) .

The diphenylphosphino group acts as a strong electron-donating ligand, while the diethylamine moiety provides steric bulk and modulates the electronic environment of the metal center. These properties make it valuable in designing catalysts with enhanced activity and selectivity .

Properties

CAS No.

2359-97-9

Molecular Formula

C18H24NP

Molecular Weight

285.4 g/mol

IUPAC Name

2-diphenylphosphanyl-N,N-diethylethanamine

InChI

InChI=1S/C18H24NP/c1-3-19(4-2)15-16-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

TZOBMGQRKSWJAI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)-N,N-diethylethanamine typically involves the reaction of diphenylphosphine with N,N-diethylethanolamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine group. The general reaction scheme is as follows:

    Reaction of Diphenylphosphine with N,N-diethylethanolamine:

Industrial Production Methods: Industrial production of 2-(Diphenylphosphino)-N,N-diethylethanamine follows similar synthetic routes but on a larger scale. The process involves:

    Scaling up the reaction: Using larger reactors and more efficient mixing techniques.

    Purification: Employing methods such as distillation or recrystallization to obtain the pure compound.

    Quality Control: Ensuring the product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylphosphino)-N,N-diethylethanamine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often facilitated by metal catalysts.

    Substitution: The phosphine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.

    Reduction: Metal catalysts like palladium or nickel are commonly employed.

    Substitution: Reagents such as halides or other electrophiles can be used in the presence of a base.

Major Products Formed:

    Oxidation: Phosphine oxides

    Reduction: Reduced phosphine derivatives

    Substitution: Substituted phosphine compounds

Scientific Research Applications

Catalytic Applications

2.1 Role as a Ligand in Catalysis

The compound is utilized as a ligand in various catalytic processes. Its ability to stabilize metal centers enhances the efficiency of reactions such as cross-coupling and asymmetric synthesis.

  • Case Study: Rhodium-Catalyzed Reactions
    Research has demonstrated that ligands like ethanamine, 2-(diphenylphosphino)-N,N-diethyl- can significantly improve the enantioselectivity of rhodium-catalyzed reactions, achieving up to 96% enantiomeric excess in certain transformations .
Reaction TypeMetal CatalystEnantiomeric Excess (%)
1,3-Dipolar CycloadditionRhodium96
Asymmetric HydrogenationIridium82

2.2 Synthesis of Complex Molecules

The compound has been employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique electronic properties allow for selective reactions that are crucial in drug development.

  • Example: Synthesis of Tetrahydroquinolines
    Recent studies have highlighted its use in synthesizing tetrahydroquinolines, which are important intermediates in pharmaceutical chemistry .

Pharmaceutical Applications

3.1 Drug Development

Ethanamine, 2-(diphenylphosphino)-N,N-diethyl- has been explored for its potential in drug formulations due to its ability to enhance solubility and bioavailability.

  • Case Study: Anticancer Agents
    The compound has been investigated as a potential enhancer for the efficacy of chemotherapeutic agents. In particular, it has shown promise in potentiating the effects of doxorubicin in breast cancer treatments .
Drug InteractionEnhanced Effect
DoxorubicinSignificant increase in survival rates

Environmental Applications

4.1 Role in Reducing Environmental Impact

The compound's derivatives have been studied for their ability to reduce harmful emissions from industrial processes, particularly in the synthesis of heterocyclic amines which are known carcinogens.

  • Research Findings:
    Studies indicate that modifying reaction conditions with ethanamine derivatives can lower the formation of hazardous byproducts during chemical syntheses .

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)-N,N-diethylethanamine primarily involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and nickel, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligands with Varied N-Alkyl Substituents

N,N-Dimethyl Analogs
  • Example: (R)-N,N-Dimethyl-1-(2-(diphenylphosphino)phenyl)-ethanamine (DMDPE) Structure: Similar backbone but with N,N-dimethyl groups instead of diethyl. Key Differences:
  • Catalytic Performance : DMDPE forms FeBr₂(DMDPE), a catalyst for living radical polymerization of methyl methacrylate (MMA), achieving >90% conversion with controlled molecular weights .
  • Applications : Superior to traditional FeBr₂(Pn-Bu)₂ in controllability and activity, especially at later reaction stages .
Primary Amine Analogs
  • Example: 2-(Diphenylphosphino)ethylamine (CAS RN: 4848-43-5) Structure: Primary amine (NH₂) instead of N,N-diethyl. Key Differences:
  • Basicity : The primary amine is more basic, altering metal-ligand bonding dynamics.
  • Applications: Used in synthesis of phosphonyl-phosphinoyl compounds but less common in catalysis due to lower stability .

Ligands with Additional Functional Groups

Thio-Functionalized Derivatives
  • Example: N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)ethanamine (CAS RN: 1883429-98-8) Structure: Incorporates a phenylthio (-SPh) group. Key Differences:
  • Applications: Limited data, but thio groups may enhance ligand-metal π-backbonding in specific catalytic cycles .
Chlorinated Derivatives
  • Example: 2-(N,N-Diethylamino)ethyl chloride hydrochloride (CAS RN: 100-35-6) Structure: Chloride substituent instead of diphenylphosphino. Key Differences:
  • Reactivity : The chloride group enables nucleophilic substitution reactions, making it a precursor in organic synthesis rather than a ligand .

Comparison Table: Key Structural and Functional Properties

Compound Name Substituents Molecular Weight Key Applications Notable Properties Reference
Ethanamine, 2-(diphenylphosphino)-N,N-diethyl- N,N-diethyl, PPh₂ ~379.5 (estimated) Catalysis (ATRP), coordination chemistry High steric bulk, strong electron donation
DMDPE N,N-dimethyl, PPh₂ 421.96 Iron-mediated ATRP Improved catalytic controllability
2-(Diphenylphosphino)ethylamine NH₂, PPh₂ 229.25 Synthesis of phosphonyl-phosphinoyl Air-sensitive, primary amine
N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)ethanamine PPh₂, SPh 365.5 Exploratory catalysis Electron-withdrawing thio group
Clomiphene Citrate Phenoxy, Cl, citrate 598.09 Medical (ovulation induction) Estrogen receptor modulation

Catalysis in Polymerization

  • Diethyl substituents likely enhance steric stabilization, preventing catalyst deactivation .
  • DMDPE : Achieves near-quantitative removal post-polymerization via water washing, a critical advantage for industrial applications .

Electronic and Steric Modulation

  • Electronic Effects: The diphenylphosphino group’s strong σ-donor capability stabilizes low-oxidation-state metal centers, crucial for ATRP mechanisms .

Contrast with Non-Phosphino Compounds

  • Clomiphene Citrate: Shares an ethanamine backbone but replaces phosphino with a chlorinated diphenylethenylphenoxy group. Used medically as an estrogen modulator, highlighting how substituent variation drastically alters application .

Biological Activity

Ethanamine, 2-(diphenylphosphino)-N,N-diethyl- is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

Ethanamine, 2-(diphenylphosphino)-N,N-diethyl- has the following chemical structure:

  • Molecular Formula : C18_{18}H22_{22}N1_{1}P1_{1}
  • Molecular Weight : 295.35 g/mol
  • CAS Number : 90290953

The compound features a diphenylphosphino group attached to an ethanamine backbone, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). For instance, related diphosphine compounds have exhibited significant inhibitory effects on AChE, which is crucial for neurotransmitter regulation in the central nervous system (CNS) .
  • Metal Chelation : The diphosphine moiety can form complexes with transition metals, potentially enhancing the biological activity through metal-mediated pathways. This property has been explored in various catalytic processes and therapeutic applications .

Table 1: Summary of Biological Activities

Study ReferenceActivityIC50_{50} (μM)Notes
AChE Inhibition0.27Significant inhibitor against AChE
Neuroprotective EffectsN/AProtects PC12 cells from oxidative stress
Metal Complex FormationN/AForms stable iron complexes for catalysis

Case Study: Neuroprotective Properties

A study investigated the neuroprotective properties of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines. These compounds were shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism involved the inhibition of AChE and modulation of oxidative stress pathways, highlighting the potential therapeutic applications for neurodegenerative diseases .

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